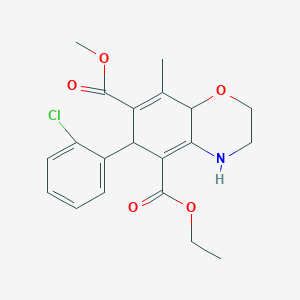
D,L-Dropropizine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-Dropropizine N-Oxide is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.32 g/mol . It is a derivative of dropropizine, which is known for its antitussive (cough suppressant) properties . This compound is primarily used in pharmaceutical research and development, particularly as a reference standard for analytical testing .
Preparation Methods
The synthesis of D,L-Dropropizine N-Oxide involves the oxidation of dropropizine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically takes place in an organic solvent like methanol or ethanol, and the temperature is maintained at a moderate level to ensure the stability of the product . Industrial production methods may involve similar oxidation processes but on a larger scale, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
D,L-Dropropizine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to dropropizine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
D,L-Dropropizine N-Oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of D,L-Dropropizine N-Oxide is related to its parent compound, dropropizine. It acts as a peripheral antitussive by modulating sensory neuropeptide levels within the respiratory tract . This modulation inhibits the cough reflex by acting on airway sensory nerves . The exact molecular targets and pathways involved include the inhibition of C-fibres and the release of sensory neuropeptides .
Comparison with Similar Compounds
D,L-Dropropizine N-Oxide can be compared with other similar compounds such as:
Levodropropizine: Another isomer of dropropizine with similar antitussive properties but different stereochemistry.
Dropropizine: The parent compound, which is also used as a cough suppressant.
This compound is unique due to its specific oxidation state and its use as a reference standard in analytical testing .
Properties
CAS No. |
152323-00-7 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(1-oxido-4-phenylpiperazin-1-ium-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O3/c16-11-13(17)10-15(18)8-6-14(7-9-15)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 |
InChI Key |
PLWDVKPSKVPUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1C2=CC=CC=C2)(CC(CO)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


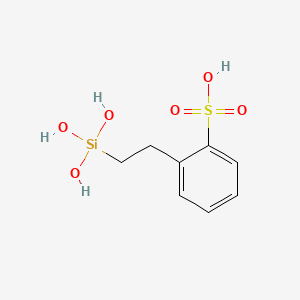
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)
![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
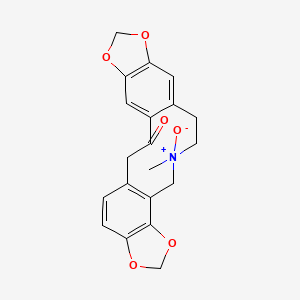
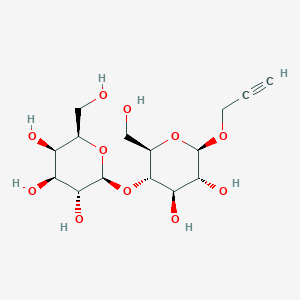
![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
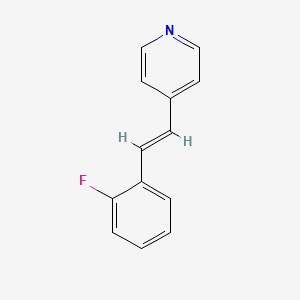
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
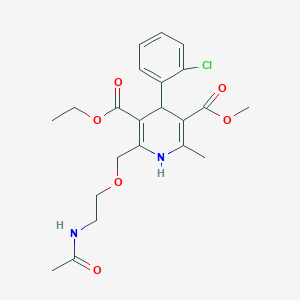
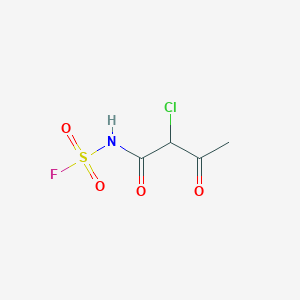

![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
